REACTION_CXSMILES
|
[CH2:1]([N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1)[CH2:2][CH2:3][CH3:4].[F:10][P-:11]([F:16])([F:15])([F:14])([F:13])[F:12].[CH2:17]([O+](CC)CC)[CH3:18]>ClCCCl>[F:10][P-:11]([F:16])([F:15])([F:14])([F:13])[F:12].[CH2:1]([N+:5]1[CH:9]=[CH:8][N:7]([CH2:17][CH3:18])[CH:6]=1)[CH2:2][CH2:3][CH3:4] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C=NC=C1
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
A colorless liquid was obtained
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.C(CCC)[N+]1=CN(C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |